molecular formula C13H13ClN2O2S B8766728 4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine

Cat. No.: B8766728
M. Wt: 296.77 g/mol
InChI Key: LLYASAKWOFLJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-methoxy-benzyloxy)-2-methylsulfanyl-pyrimidine is a useful research compound. Its molecular formula is C13H13ClN2O2S and its molecular weight is 296.77 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13ClN2O2S

Molecular Weight

296.77 g/mol

IUPAC Name

4-chloro-6-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C13H13ClN2O2S/c1-17-10-5-3-9(4-6-10)8-18-12-7-11(14)15-13(16-12)19-2/h3-7H,8H2,1-2H3

InChI Key

LLYASAKWOFLJKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4,6-dichloro-2-(methyl thio)pyrimidine (75 g, 38.4 mmol, Sigma-Aldrich) in DMF (750 mL) was added p-methoxybenzyl alcohol (58.38 g, 42.1 mmol) and K2CO3 (212.3 g, 1538 mmol). The reaction was stirred at 60° C. for 12 h, then cooled to RT. Water (500 mL) was added to get a white solid and the mixture was filtered. The resulting solid was triturated with hexanes to give 4-chloro-6-((4-methoxybenzyl)oxy)-2-(methylthio)pyrimidine (75 g, 66.4%) as white solid. MS (ESI, pos. ion) m/z: 297 (M+1).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
58.38 g
Type
reactant
Reaction Step One
Name
Quantity
212.3 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxybenzyl alcohol (8.9 g, 65 mmol) in dry DMF (100 ml) was added a 60% suspension of sodium hydride (2.2 g, 55 mmol) in portions and the mixture was stirred for two hours at room temperature. The mixture was cooled in an ice bath and 4,6-dichloro-2-methylsulfanyl-pyrimidine (9.8 g, 50 mmol) in dry THF (20 ml) was added. The mixture was then stirred for 72 h at room temperature. Water was added and the mixture was extracted twice with ethyl acetate. The organic phase was washed with water, dried with sodium sulphate and evaporated under reduce pressure. The residue was purified by silica gel chromatography eluted with hexane ethyl acetate which gave the title compound (9.1 g, 61%), (M+H)+296
Quantity
8.9 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

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